REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]([Cl:24])=[C:5]([C:15]1[CH:20]=[CH:19][C:18]([O:21]C#N)=[CH:17][CH:16]=1)[C:6]1[CH:11]=[CH:10][C:9]([O:12]C#N)=[CH:8][CH:7]=1.ClC(Cl)(Cl)C(C1C=CC(O)=CC=1)C1C=CC(O)=CC=1.Cl>O.CO>[Cl:3][C:4]([Cl:24])=[C:5]([C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1)[C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[CH:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(C1=CC=C(C=C1)OC#N)C1=CC=C(C=C1)OC#N)Cl
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
480 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 4-necked 5-liter flask, equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
is kept below 40° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After the neutralization, the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to the room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitates are filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |